molecular formula C14H10N2O2 B11869655 3-Phenyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid

3-Phenyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid

Cat. No.: B11869655
M. Wt: 238.24 g/mol
InChI Key: IGELPEGZWUBMLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid is a heterocyclic compound featuring a pyrrolopyridine core substituted with a phenyl group at position 3 and a carboxylic acid moiety at position 4.

Properties

Molecular Formula

C14H10N2O2

Molecular Weight

238.24 g/mol

IUPAC Name

3-phenyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid

InChI

InChI=1S/C14H10N2O2/c17-14(18)10-6-11-12(8-16-13(11)15-7-10)9-4-2-1-3-5-9/h1-8H,(H,15,16)(H,17,18)

InChI Key

IGELPEGZWUBMLW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CNC3=C2C=C(C=N3)C(=O)O

Origin of Product

United States

Preparation Methods

Suzuki Coupling and Sequential Functionalization

This method leverages palladium-catalyzed cross-coupling reactions to install the phenyl group at position 3, followed by carboxylation at position 5.

Step 1: Iodination of Pyrrolopyridine Core
The synthesis begins with 5-bromo-1H-pyrrolo[2,3-b]pyridine (4 ), which undergoes iodination at position 3 using N-iodosuccinimide (NIS) in dimethylformamide (DMF) at 0–25°C for 12 hours, yielding 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine (15 ).

Step 2: Tosyl Protection
The pyrrole nitrogen is protected using tosyl chloride (TsCl) and sodium hydride (NaH) in tetrahydrofuran (THF), forming 5-bromo-3-iodo-1-tosyl-pyrrolo[2,3-b]pyridine (16 ). This step prevents unwanted side reactions during subsequent couplings.

Step 3: Suzuki-Miyaura Coupling for Phenyl Introduction
Compound 16 reacts with phenylboronic acid under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O, 90°C, 6 hours), replacing the iodine at position 3 with a phenyl group to yield 5-bromo-3-phenyl-1-tosyl-pyrrolo[2,3-b]pyridine (17 ).

Step 4: Carboxylic Acid Installation via Lithiation and Carbonylation

  • Lithiation : Treatment of 17 with sec-butyllithium (sec-BuLi) in THF at −78°C generates a lithiated intermediate at position 5.

  • Quenching with CO₂ : Introduction of gaseous CO₂ forms the carboxylic acid directly, though yields are moderate (40–50%) due to competing protonation.

  • Alternative Ester Hydrolysis : Lithiation followed by quenching with ethyl chloroformate introduces an ethyl ester, which is hydrolyzed using LiOH in THF/H₂O (60°C, 4 hours) to afford the carboxylic acid.

Step 5: Tosyl Deprotection
Alkaline cleavage with NaOH in ethanol/water (reflux, 2 hours) removes the tosyl group, yielding the final product.

Key Data

StepReagents/ConditionsYieldReference
IodinationNIS, DMF, 0–25°C85%
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, 90°C78%
Ester HydrolysisLiOH, THF/H₂O, 60°C92%

Lithiation-Esterification-Hydrolysis Approach

This route prioritizes early-stage carboxylation at position 5 before introducing the phenyl group.

Step 1: Tosyl Protection of 5-Bromo-pyrrolopyridine
5-Bromo-1H-pyrrolo[2,3-b]pyridine (4 ) is protected with TsCl/NaH to yield 5-bromo-1-tosyl-pyrrolo[2,3-b]pyridine.

Step 2: Directed Ortho-Lithiation and Esterification

  • Lithiation : sec-BuLi in THF at −78°C deprotonates position 5, forming a stabilized aryllithium species.

  • Ester Formation : Quenching with ethyl chloroformate introduces an ethyl ester, producing 5-ethoxycarbonyl-1-tosyl-pyrrolo[2,3-b]pyridine (72% yield).

Comparative Analysis of Synthetic Methods

MethodKey StepsTotal YieldAdvantagesDrawbacks
Suzuki + FunctionalizationIodination, Suzuki, hydrolysis45%High regioselectivityMultiple protection/deprotection steps
Lithiation-EsterificationLithiation, esterification, Suzuki58%Excellent carboxylation controlSensitive to lithiation conditions
Cyano HydrolysisCyano substitution, hydrolysis35%Avoids ester intermediatesLow yields due to harsh hydrolysis

Optimization Strategies

  • Catalyst Selection : Pd/XPhos systems improve Suzuki coupling efficiency for electron-deficient aryl bromides, reducing reaction times to 4 hours.

  • Solvent Systems : Mixed THF/H₂O (4:1) enhances ester hydrolysis rates by solubilizing both organic and inorganic components.

  • Temperature Control : Maintaining −78°C during lithiation minimizes side reactions, improving esterification yields to 75% .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Cancer Therapy

Research has highlighted the potential of 3-Phenyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid derivatives as inhibitors of fibroblast growth factor receptors (FGFRs). FGFRs are implicated in various cancers, making them attractive targets for therapeutic intervention.

  • Case Study : A study reported the synthesis and biological evaluation of several pyrrolo[2,3-b]pyridine derivatives, including this compound. Compound 4h demonstrated significant inhibitory activity against FGFR1–4 with IC50 values of 7 nM for FGFR1, indicating its potential as a lead compound for cancer treatment .

Neurological Disorders

The compound's structure suggests potential interactions with neurotransmitter systems, which could be beneficial in treating neurological disorders.

  • Research Insight : Preliminary studies indicate that derivatives of this compound may exhibit neuroprotective effects. The ability to modulate neurotransmitter levels could provide avenues for developing treatments for conditions such as Alzheimer's disease and schizophrenia.

Synthesis and Derivatives

The synthesis of this compound involves multi-step reactions starting from simpler pyrrole and pyridine derivatives.

Synthesis Overview

StepReaction TypeKey ReagentsYield
1CyclizationPhenylacetylene + PyrroleHigh
2CarboxylationCarbon dioxide + Grignard reagentModerate
3PurificationColumn chromatographyHigh

Pharmacological Studies

Pharmacological studies have been conducted to evaluate the safety and efficacy of this compound in vivo and in vitro.

Toxicity and Safety Profile

  • Study Findings : Toxicity assessments indicate low cytotoxicity against normal cell lines while exhibiting selective toxicity towards cancerous cells. This selectivity is crucial for developing targeted cancer therapies.

Mechanism of Action

The mechanism of action of 3-Phenyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This interaction can disrupt key biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

Key analogs differ in substituent type, position, and electronic effects, influencing their reactivity, solubility, and biological activity. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents Molecular Formula Molecular Weight CAS Number Notable Properties/Activities
3-Phenyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid Phenyl (C6H5) at position 3 C14H10N2O2 238.24 Not provided Enhanced π-π interactions; research focus
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid None C8H6N2O2 162.15 754214-42-1 Base compound; synthetic intermediate
5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid Cl at position 5, COOH at 3 C8H5ClN2O2 196.59 1203498-99-0 Medical intermediate; halogen enhances stability
3-Formyl-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid Formyl (CHO) at 3, Me (CH3) at 4 C10H8N2O3 204.18 1190313-55-3 Reactive formyl group for further derivatization
2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid Ethyl (C2H5) at position 2 C9H10N2O2 178.19 1241950-73-1 Increased lipophilicity; potential CNS activity
4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid Cl at position 4 C8H5ClN2O2 196.59 1044598-91-5 Altered electronic effects vs. position 5 Cl
Thieno[2,3-b]pyridine-5-carboxylic acid (non-pyrrolo analog) Sulfur-containing fused ring C8H5NO2S 179.20 Not provided Antibacterial activity; bioisostere for quinolones

Q & A

Q. Table 1: Key Synthetic Steps and Yields

StepReaction TypeYield (%)Purity (HPLC)
Suzuki CouplingCross-coupling96%99%
Nitro ReductionHydrogenation85%95%
AcylationNucleophilic substitution36%99%

Q. Table 2: Substituent Effects on Kinase Inhibition

Derivative3-Substituent5-SubstituentIC₅₀ (nM, EGFR)
ParentPhenylCOOH12.3
8aNicotinamideCOOH8.7
CF₃ AnalogCF₃COOH5.1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.